

# Ruboxistaurin safety and tolerability profile

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Ruboxistaurin

CAS No.: 169939-94-0

Cat. No.: S572060

Get Quote

## Safety and Tolerability Profile

Clinical trials for diabetic retinopathy, nephropathy, and neuropathy have consistently shown that **ruboxistaurin** is well-tolerated. The table below summarizes key safety data from long-term studies.

| Safety Parameter          | Ruboxistaurin Group                          | Placebo Group         | Context & Study Details                                            |
|---------------------------|----------------------------------------------|-----------------------|--------------------------------------------------------------------|
| Patient Exposure          | ~2,113 patients, >3,000 patient-years [1]    | Not Specified         | Patients with diabetes and $\geq 1$ microvascular complication [1] |
| Mortality                 | 1.5% of patients [1]                         | 2.1% of patients [1]  | Over a 3-year study period [1]                                     |
| Serious Adverse Events    | 20.8% of patients [1]                        | 23.2% of patients [1] | Percentage of patients with $\geq 1$ event [1]                     |
| Study Discontinuation     | 3% [1] - 4% [1] of patients                  | 4% [1] of patients    | Due to adverse events [1]                                          |
| Drug-Related Side Effects | No major side effects reported in 6 RCTs [2] | -                     | Based on a systematic review of DPN trials [2]                     |

## Key Safety Considerations and Regulatory Status

Despite a generally favorable profile, specific safety concerns have impacted **ruboxistaurin**'s regulatory pathway.

- **Mechanism-Related Safety:** As a selective protein kinase C-beta (PKC- $\beta$ ) inhibitor, **ruboxistaurin** targets a pathway implicated in microvascular complications [3]. This specificity is considered a contributing factor to its favorable tolerability.
- **QTc Prolongation Concern:** *In vitro* studies found that **ruboxistaurin** blocks the **hERG potassium channel** (IC50 of 35.6 nM), which is linked to cardiac repolarization [3]. A clinical trial (B7a-LC-MBDT) reported a **small but significant prolongation of the QTc interval**, particularly in females [3].
- **Current Development Status:**
  - **Discontinued:** Development for diabetic retinopathy, diabetic macular edema, diabetic nephropathy, and diabetic neuropathy has been **discontinued** [4]. The FDA and European Medicines Agency (EMA) did not grant approval, requesting an additional Phase 3 trial for retinopathy, partly due to the QTc safety concern [3].
  - **Active Investigation:** As of November 2024, **ruboxistaurin** (also known as DBI-102) is in **Phase II clinical trials** for hyperpigmentation and melanosis, investigated as a topical formulation by DermBiont [4].

## Experimental Protocols for Safety Assessment

For researchers, understanding the methodologies used to establish this safety profile is crucial. Key experiments from the literature include:

- **General Safety Monitoring (Phase 3 Trials):**
  - **Protocol:** In the PKC-DRS2 study, a multicenter, double-masked, placebo-controlled trial, patients were followed for 36 months [1].
  - **Safety Measures:** Conducted every 3 months and included **ophthalmic examinations, safety laboratory analyses** (e.g., standard hematology and chemistry panels), and recording of adverse events [1] [5].
  - **Analysis:** Compared incidence of mortality, serious adverse events, and discontinuation rates between treatment and placebo groups [1].
- **Cardiac Safety Assessment:**

- **Objective:** To evaluate the drug's potential to prolong the QTc interval, a known risk factor for serious arrhythmias.
- **Method (In vitro):** **hERG channel assay** using cells expressing the ion channel. **Ruboxistaurin** was applied, and channel blockade was measured electrophysiologically [3].
- **Method (In vivo):** A dedicated Phase 1 clinical trial (B7a-LC-MBDT) assessed the effect of **ruboxistaurin** on the **QTc interval** on electrocardiograms (ECGs) in human subjects [3].

The following diagram illustrates the integrated safety assessment workflow for **ruboxistaurin**, from initial trials to regulatory decision-making.



[Click to download full resolution via product page](#)

*Integrated workflow for **ruboxistaurin** safety assessment, combining general and targeted investigations.*

## Summary

**Ruboxistaurin** demonstrated a well-tolerated profile in extensive clinical trials for diabetic complications, with no major side effects identified. However, specific investigations revealed a risk of QTc prolongation, which contributed to the discontinuation of its development for systemic diabetic complications. Its development continues in new therapeutic areas, such as dermatology, with a different route of administration.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Ruboxistaurin: Useful in Preventing Visual Loss in Diabetic ... [retinatoday.com]
2. Ruboxistaurin for the Treatment of Diabetic Peripheral ... [pmc.ncbi.nlm.nih.gov]
3. Ruboxistaurin - an overview [sciencedirect.com]
4. - DermBiont - AdisInsight Ruboxistaurin [adisinsight.springer.com]
5. Ruboxistaurin tested in nonproliferative diabetic retinopathy [ophthalmologytimes.com]

To cite this document: Smolecule. [Ruboxistaurin safety and tolerability profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b572060#ruboxistaurin-safety-and-tolerability-profile>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)